2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The exact structure is not available in the retrieved papers .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are crucial in medicinal chemistry due to their presence in numerous biologically active molecules. The synthesis of these compounds often involves the use of furan derivatives as key intermediates. Research has shown that furan derivatives, such as furan-2-ylmethyl, are important building blocks for constructing molecules containing pyrimidine and other heterocyclic fragments. These compounds exhibit potential biological activities, including plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Ring Transformation and Heteroaromatic Decarboxylative Reactions
The transformation of furan derivatives into other heterocyclic rings, such as oxazinones and pyrimidinones, has been studied. This conversion is achieved through reactions involving furan-2-ylmethylene derivatives, demonstrating the versatility of furan compounds in synthesizing a wide range of heterocyclic structures (Hashem et al., 2017; Ramadan et al., 2017). Furthermore, furan-2-ylmethyl derivatives undergo decarboxylative Claisen rearrangement, yielding heteroaromatic products, highlighting their potential in the synthesis of complex heterocyclic systems (Craig et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(23-12-11-16-6-2-1-3-7-16)15-29-21-18-9-4-10-19(18)25(22(27)24-21)14-17-8-5-13-28-17/h1-3,5-8,13H,4,9-12,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCFFVNIKBDWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.